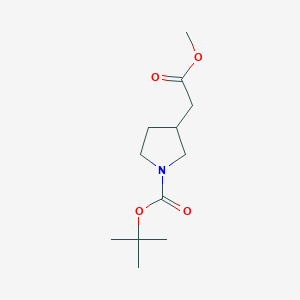

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.299 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in organic synthesis and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-pyrrolidineacetate with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like or in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential biological activity and interactions with biological targets.

Medicine:

- Explored as a precursor for the synthesis of pharmaceutical compounds.

- Studied for its potential therapeutic applications.

Industry:

- Utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Comparison:

- Tert-butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate has an ethoxy group instead of a methoxy group, which can influence its reactivity and physical properties.

- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate contains a piperazine ring instead of a pyrrolidine ring, affecting its chemical behavior and potential applications.

Conclusion

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a versatile compound with significant applications in organic synthesis, pharmaceutical research, and industrial production. Its unique structure and reactivity make it a valuable intermediate in the development of new chemical entities and therapeutic agents.

Actividad Biológica

Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 243.30 g/mol. It is primarily utilized as an intermediate in organic synthesis and has garnered attention for its potential biological activity, particularly in pharmaceutical applications.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of tert-butyl 3-pyrrolidineacetate with methyl iodide in the presence of a base like potassium carbonate, often using dimethylformamide (DMF) as a solvent at elevated temperatures. This method allows for the efficient production of the compound, which can then be utilized in various biological studies.

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, making it a candidate for therapeutic applications .

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

- Antioxidant Properties : The compound may enhance cellular defenses against oxidative stress by interacting with the Nrf2-Keap1 pathway, which regulates antioxidant response elements .

- Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit inhibitory effects on various enzymes, including those involved in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of related pyrrolidine compounds:

- Nrf2 Modulation : A study indicated that compounds similar to this compound could effectively inhibit the Nrf2-Keap1 interaction, promoting antioxidant responses in cellular models .

- Cancer Research : Pyrrolidine derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit specific kinases involved in tumor progression. For instance, compounds that modulate c-Met protein kinase activities have shown promise in preclinical settings .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step reactions involving:

- Ester hydrolysis : Starting from a pyrrolidine-1,2-dicarboxylate precursor, hydrolysis under basic conditions (e.g., aqueous LiOH in methanol at 45°C) generates a carboxylic acid intermediate .

- Amide coupling : Subsequent activation with reagents like isobutyl chloroformate and coupling with acetamide in THF yields the target compound .

- Purification : Flash column chromatography (e.g., ethanol/chloroform 1:10) or extraction (ethyl acetate/water) is used for isolation .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Key Techniques :

- NMR spectroscopy : H and C NMR provide detailed assignments for protons and carbons, such as signals at δ 1.44 (tert-butyl) and δ 3.70 (methoxy group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated [M] = 318.27914, observed 318.28009) .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1730 cm) .

- Optical rotation : Verifies enantiomeric purity (e.g., [α] = −55.0) .

Q. What are the standard purity requirements for this compound in biological testing?

- Specifications : Purity ≥97% (by HPLC) is typically required. For in vitro assays, solutions are filtered (0.45 μm) and lyophilized to remove impurities .

Advanced Research Questions

Q. How can conflicting NMR data during synthesis be resolved?

- Approach :

- Compare experimental H/C shifts with literature values (e.g., tert-butyl carbons at δ 28.0 and 80.5 ppm) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the pyrrolidine ring or methoxyethyl side chain .

- Re-examine reaction conditions if unexpected peaks arise (e.g., incomplete deprotection of tert-butyl groups) .

Q. What strategies optimize the stability of This compound under varying pH conditions?

- Methodology :

- Storage : Keep at −20°C under inert gas to prevent hydrolysis of the tert-butyl or methoxy groups .

- Buffering : Use neutral pH (6.5–7.5) in aqueous solutions to avoid ester cleavage. Acidic conditions (pH <4) may degrade the Boc group .

Q. How can synthetic yields be improved when introducing the tert-butoxycarbonyl (Boc) protecting group?

- Optimization Steps :

- Use DMAP (4-dimethylaminopyridine) as a catalyst in dichloromethane at 0–20°C to enhance Boc protection efficiency .

- Avoid excess reagents to minimize side reactions (e.g., over-alkylation) .

- Monitor reaction progress via TLC (R = 0.16 in ethanol/chloroform 1:8) .

Q. What analytical methods are used to detect impurities in synthesized batches?

- Protocols :

- LC-MS : Identifies low-abundance byproducts (e.g., de-esterified analogs).

- Elemental Analysis : Validates C, H, N composition (e.g., CHNO requires C 63.98%, H 8.50%, N 6.22%) .

- Chiral HPLC : Ensures enantiomeric excess ≥98% for stereospecific applications .

Q. Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies between calculated and observed HRMS values?

- Resolution :

- Recalibrate the instrument using certified standards.

- Verify isotopic patterns (e.g., [M+1] for chlorine-containing analogs) .

- Consider alternative ionization methods (e.g., ESI vs. EI) if adducts interfere .

Q. Why might IR spectra show unexpected carbonyl stretches in the final product?

- Analysis :

- Residual solvents (e.g., THF or ethyl acetate) may absorb at ~1700 cm. Dry samples thoroughly under vacuum .

- Check for incomplete Boc deprotection, which leaves residual carbonyl groups .

Q. Safety and Handling

Q. What safety precautions are essential when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation .

Propiedades

IUPAC Name |

tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-5-9(8-13)7-10(14)16-4/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOQXSJKDMPQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623361 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890849-27-1 | |

| Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.